molecular formula C31H64 B14411025 Triacontane, 5-methyl CAS No. 85688-19-3

Triacontane, 5-methyl

Cat. No.: B14411025
CAS No.: 85688-19-3
M. Wt: 436.8 g/mol
InChI Key: ISOFMGGSUGTXSI-UHFFFAOYSA-N
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Description

Triacontane, 5-methyl: is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a derivative of triacontane, where a methyl group is attached to the fifth carbon atom in the chain. This compound is part of the alkane family, characterized by single bonds between carbon atoms and a saturated hydrocarbon structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of triacontane, 5-methyl, typically involves the alkylation of triacontane. This process can be achieved through the Friedel-Crafts alkylation reaction, where triacontane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require an inert atmosphere and elevated temperatures to ensure the complete substitution of the hydrogen atom with a methyl group .

Industrial Production Methods: : Industrial production of this compound, may involve the catalytic hydrogenation of long-chain fatty acids or esters derived from natural sources. This method ensures a high yield of the desired product with minimal by-products. The process is typically carried out in large reactors under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium (Pd) catalyst

    Substitution: Chlorine gas (Cl₂), bromine (Br₂), UV light

Major Products

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Shorter-chain hydrocarbons

    Substitution: Halogenated alkanes

Scientific Research Applications

Chemistry: : Triacontane, 5-methyl, is used as a reference standard in gas chromatography for the analysis of long-chain hydrocarbons. Its well-defined structure and properties make it an ideal compound for calibration purposes .

Biology: : In biological research, this compound, is studied for its role in the formation of biological membranes and its impact on membrane fluidity and permeability .

Industry: : In the industrial sector, this compound, is utilized as a lubricant and anti-corrosion agent. Its long hydrocarbon chain provides excellent lubrication properties, reducing friction and wear in mechanical systems .

Mechanism of Action

The mechanism of action of triacontane, 5-methyl, primarily involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

    Triacontane (C₃₀H₆₂): A straight-chain alkane with 30 carbon atoms.

    Hentriacontane (C₃₁H₆₄): A straight-chain alkane with 31 carbon atoms.

    Dotriacontane (C₃₂H₆₆): A straight-chain alkane with 32 carbon atoms.

Uniqueness: : Triacontane, 5-methyl, is unique due to the presence of a methyl group at the fifth carbon position. This structural modification alters its physical and chemical properties, making it distinct from other long-chain alkanes. The methyl group can influence the compound’s reactivity, solubility, and interaction with other molecules .

Properties

CAS No.

85688-19-3

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

5-methyltriacontane

InChI

InChI=1S/C31H64/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-30-31(3)29-7-5-2/h31H,4-30H2,1-3H3

InChI Key

ISOFMGGSUGTXSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC

Origin of Product

United States

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